molecular formula C15H21NO4S B5760499 Ethyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate

Ethyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate

Cat. No.: B5760499
M. Wt: 311.4 g/mol
InChI Key: CWORIUHJIROBDQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of 4-methylpiperidine with suitable reagents can yield the desired piperidine derivative.

    Sulfonylation: The introduction of the sulfonyl group is achieved by reacting the piperidine derivative with sulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonylpiperidine intermediate.

    Esterification: The final step involves the esterification of the sulfonylpiperidine intermediate with ethyl benzoate under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amines, thiols, and other substituted derivatives.

Scientific Research Applications

Ethyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals due to its piperidine core, which is known for its biological activity.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis.

    Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonyl group play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyrazole-4-sulfonamide
  • 4-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
  • 4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Uniqueness

Ethyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ester group allows for further chemical modifications, while the piperidine ring and sulfonyl group contribute to its biological interactions.

Properties

IUPAC Name

ethyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-3-20-15(17)13-4-6-14(7-5-13)21(18,19)16-10-8-12(2)9-11-16/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWORIUHJIROBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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